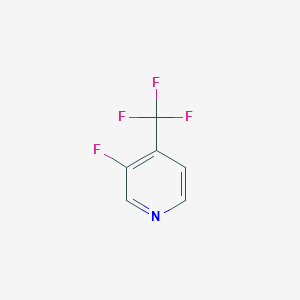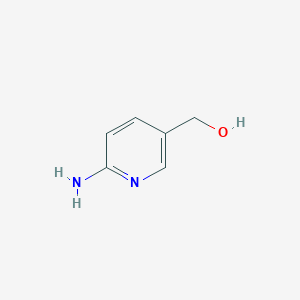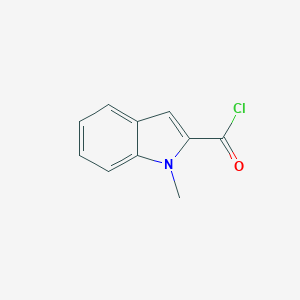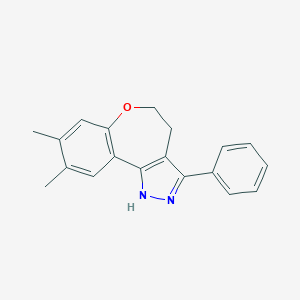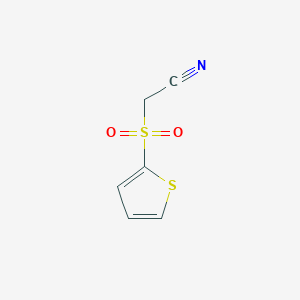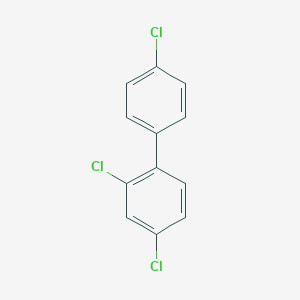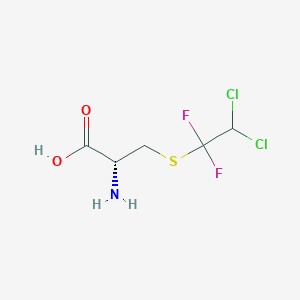
S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine (DCVC) is a chemical compound that belongs to the family of halogenated aliphatic compounds. DCVC is a metabolite of 1,1,2,2-tetrachloroethane (TCE), which is a common environmental contaminant. DCVC is of significant interest to scientists due to its potential health effects and its role in the metabolism of TCE.
Wirkmechanismus
S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine exerts its toxic effects by binding to proteins and disrupting their function. S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine binds to proteins through a process called S-alkylation, which involves the addition of the S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine molecule to the thiol group of cysteine residues in proteins. This results in the formation of S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine-protein adducts, which can lead to protein dysfunction and cell death.
Biochemische Und Physiologische Effekte
S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine has been shown to cause liver and kidney damage in animal studies. S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine-induced liver damage is characterized by the formation of necrotic lesions and the elevation of liver enzymes. S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine-induced kidney damage is characterized by the formation of tubular casts and the elevation of blood urea nitrogen levels. S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine has also been shown to cause oxidative stress and inflammation in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine is a useful tool for studying the metabolism of TCE and the role of GST in the detoxification of TCE. S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine is also a useful biomarker for assessing TCE exposure. However, S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine has limitations as a tool for studying the toxicity of TCE, as it is not the only toxic metabolite of TCE, and its toxicity may not accurately reflect the toxicity of TCE as a whole.
Zukünftige Richtungen
Future research on S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine should focus on its role in the toxicity of TCE and its potential health effects. Further studies are needed to determine the mechanisms by which S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine exerts its toxic effects and to identify biomarkers of S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine-induced toxicity. Future research should also focus on the development of new methods for detecting S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine and other TCE metabolites in biological samples.
Synthesemethoden
S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine is synthesized by the reaction of TCE with L-cysteine in the presence of glutathione S-transferase (GST). GST is an enzyme that plays a crucial role in the metabolism of xenobiotics, including TCE. The reaction between TCE and L-cysteine results in the formation of S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine, which is then excreted in the urine.
Wissenschaftliche Forschungsanwendungen
S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine has been extensively studied in scientific research due to its potential health effects and its role in the metabolism of TCE. S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine is used as a biomarker for TCE exposure, and its levels in urine are used to assess the extent of TCE exposure. S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine is also used as a tool to study the metabolism of TCE and the role of GST in the detoxification of TCE.
Eigenschaften
CAS-Nummer |
124076-67-1 |
|---|---|
Produktname |
S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine |
Molekularformel |
C5H7Cl2F2NO2S |
Molekulargewicht |
254.08 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(2,2-dichloro-1,1-difluoroethyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C5H7Cl2F2NO2S/c6-4(7)5(8,9)13-1-2(10)3(11)12/h2,4H,1,10H2,(H,11,12)/t2-/m0/s1 |
InChI-Schlüssel |
ILJRPHVFFPPMOZ-REOHCLBHSA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)N)SC(C(Cl)Cl)(F)F |
SMILES |
C(C(C(=O)O)N)SC(C(Cl)Cl)(F)F |
Kanonische SMILES |
C(C(C(=O)O)N)SC(C(Cl)Cl)(F)F |
Synonyme |
DCDFE-Cys S-(2,2-dichloro-1,1-difluoroethyl)cysteine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



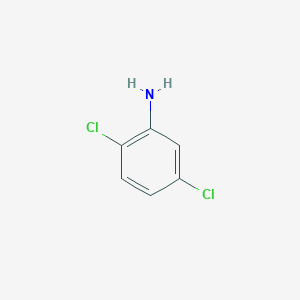
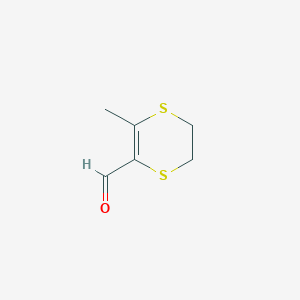
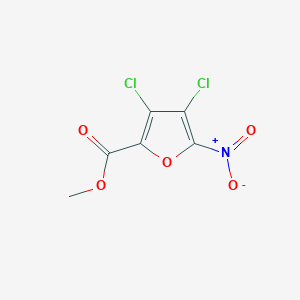
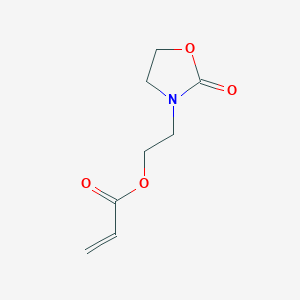
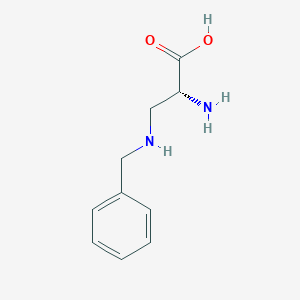
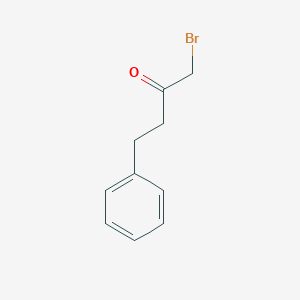
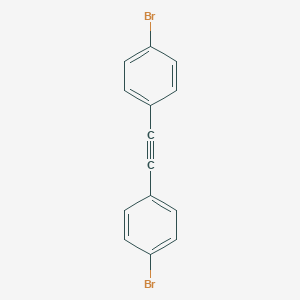
![7-(5a,5b,8,8,11a,13b-Hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl)-1-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroxyoctan-4-one](/img/structure/B50432.png)
